molecular formula C28H58O4P- B1264821 Ditetradecyl phosphate

Ditetradecyl phosphate

Cat. No.: B1264821
M. Wt: 489.7 g/mol
InChI Key: CYFHLEMYBPQRGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ditetradecyl phosphate, also known as dimyristyl phosphate (IUPAC name: ditetradecyl hydrogen phosphate), is an organophosphate ester with the chemical formula C₂₈H₅₉O₄P and a molecular weight of approximately 490.7 g/mol (calculated). It is characterized by two tetradecyl (C₁₄H₂₉) chains bonded to a phosphate group, making it a diester of phosphoric acid . This compound is primarily utilized as an emulsifier in cosmetic formulations and industrial applications due to its amphiphilic properties, which allow it to stabilize mixtures of hydrophobic and hydrophilic components . Its CAS registry number is 6640-03-5, and it is regulated under EINECS 229-651-0 .

Properties

Molecular Formula

C28H58O4P-

Molecular Weight

489.7 g/mol

IUPAC Name

ditetradecyl phosphate

InChI

InChI=1S/C28H59O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,29,30)/p-1

InChI Key

CYFHLEMYBPQRGN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCC

Synonyms

di-n-tetradecyl hydrogen phosphate
ditetradecyl phosphate
n-tetradecyl phosphate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phosphate Esters

Compound Name Molecular Formula Alkyl Chain Length Functional Groups Key Applications Notable Properties
This compound C₂₈H₅₉O₄P C₁₄ (linear) Diester (hydrogen phosphate) Cosmetics (emulsifier), industrial waste stabilization Moderate hydrophobicity, emulsifying agent
Dihexadecyl phosphate (Dicetyl phosphate) C₃₂H₆₇O₄P C₁₆ (linear) Diester (hydrogen phosphate) Lubricants, surfactants Higher melting point (74–75°C), increased hydrophobicity
Trioctadecyl phosphate C₅₄H₁₁₁O₄P C₁₈ (linear) Triester Lubricants, plasticizers High thermal stability, fully esterified phosphate
Diisodecyl phenyl phosphate C₂₆H₄₇O₄P C₁₀ (branched) + phenyl Diester with aromatic group Flame retardants, hydraulic fluids Enhanced solubility in organic solvents, flame-retardant properties
Dioctadecyl phosphate (Distearyl phosphate) C₃₆H₇₅O₄P C₁₈ (linear) Diester (hydrogen phosphate) Anti-static agents, corrosion inhibitors Extreme hydrophobicity, high melting point

Structural Differences and Implications

  • Alkyl Chain Length: Shorter chains (e.g., C₁₄ in this compound) reduce hydrophobicity compared to longer chains (C₁₆ in dihexadecyl or C₁₈ in distearyl phosphate). This makes this compound more suitable for emulsification in aqueous systems . Branched chains (e.g., diisodecyl phenyl phosphate) improve solubility in non-polar solvents and enhance thermal stability .
  • Functional Groups :

    • Hydrogen phosphate (diester with one acidic proton, as in ditetradecyl and dihexadecyl phosphate) provides mild acidity, useful in pH-sensitive applications .
    • Triester phosphates (e.g., trioctadecyl phosphate) lack acidic protons, making them inert and suitable for high-temperature lubricants .
  • Aromatic vs. Aliphatic :

    • The phenyl group in diisodecyl phenyl phosphate introduces aromaticity, enhancing flame-retardant properties and compatibility with polymers .

Q & A

Q. How can researchers assess the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Conduct OECD 301F biodegradation tests over 28 days, monitoring dissolved organic carbon (DOC) depletion. Complement with qPCR to track microbial gene expression (e.g., phoA phosphatase genes) and LC50 assays using Daphnia magna for ecotoxicity profiling .

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